(5-Fluoro-6-methylpyridin-2-YL)methanamine
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Overview
Description
(5-Fluoro-6-methylpyridin-2-YL)methanamine is an organic compound with the molecular formula C7H9FN2. It is a derivative of pyridine, characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 6th position, and a methanamine group at the 2nd position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-6-methylpyridin-2-YL)methanamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 2-chloro-5-fluoro-6-methylpyridine.
Nucleophilic Substitution: The chloro group is substituted with a methanamine group through a nucleophilic substitution reaction. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-6-methylpyridin-2-YL)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed to remove the fluorine atom, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, DMF, DMSO.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: De-fluorinated derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
(5-Fluoro-6-methylpyridin-2-YL)methanamine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is utilized in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Fluoro-6-methylpyridin-2-YL)methanamine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s methanamine group allows it to act as a ligand, binding to metal ions and other substrates .
Comparison with Similar Compounds
Similar Compounds
(5-Chloro-6-fluoropyridin-2-yl)methanamine: Similar structure but with a chlorine atom instead of a methyl group.
(6-Fluoro-5-methylpyridin-3-yl)methanamine: Similar structure but with different positions of the fluorine and methyl groups.
Uniqueness
(5-Fluoro-6-methylpyridin-2-YL)methanamine is unique due to the specific positioning of the fluorine and methyl groups on the pyridine ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H9FN2 |
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Molecular Weight |
140.16 g/mol |
IUPAC Name |
(5-fluoro-6-methylpyridin-2-yl)methanamine |
InChI |
InChI=1S/C7H9FN2/c1-5-7(8)3-2-6(4-9)10-5/h2-3H,4,9H2,1H3 |
InChI Key |
VKRQKYITAWFTQU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)CN)F |
Origin of Product |
United States |
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